physical and chemical properties of (5E)-hept-5-en-3-yn-1-ol
physical and chemical properties of (5E)-hept-5-en-3-yn-1-ol
A Comprehensive Technical Guide to (5E)-hept-5-en-3-yn-1-ol
Abstract
(5E)-hept-5-en-3-yn-1-ol is a linear alkenynol that presents a unique combination of three distinct functional groups: a primary alcohol, an internal alkyne, and a trans-configured alkene. This arrangement creates a conjugated enyne system, rendering the molecule an electron-rich and highly versatile building block in organic synthesis.[1] Its utility spans from fundamental synthetic methodology development to the construction of complex molecular architectures.[] This guide provides an in-depth analysis of its core physical and chemical properties, reactivity profile, established synthetic protocols, and essential handling information, designed to equip researchers with the technical knowledge required for its effective application.
Molecular Identity and Structural Analysis
The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. (5E)-hept-5-en-3-yn-1-ol is systematically identified by the following descriptors.
| Identifier | Value | Source |
| IUPAC Name | (5E)-Hept-5-en-3-yn-1-ol | [3] |
| CAS Number | 103197-98-4 | [1][4][5][6] |
| Molecular Formula | C₇H₁₀O | [3][4][5] |
| Molecular Weight | 110.16 g/mol | [][4] |
| InChI Key | LCORZGDNSGLGTG-NSCUHMNNSA-N | [1][5] |
| Canonical SMILES | CC=CC#CCCO | [] |
Structural Elucidation
The IUPAC name, (5E)-hept-5-en-3-yn-1-ol, provides a precise roadmap of its molecular architecture:
-
Hept- : Denotes a seven-carbon parent chain.[1]
-
-1-ol : A primary hydroxyl (-OH) group is located at the first carbon (C1).[1]
-
-3-yn- : A carbon-carbon triple bond is positioned between C3 and C4.[1]
-
-5-en- : A carbon-carbon double bond exists between C5 and C6.[1]
-
(5E)- : Specifies the stereochemistry at the double bond as entgegen or trans, where the highest priority substituents on each carbon of the double bond are on opposite sides.[1]
The critical feature of this molecule is the conjugation between the alkene and alkyne π-systems. This overlap of p-orbitals across the C3-C6 backbone delocalizes electron density, significantly influencing the molecule's spectroscopic properties and chemical reactivity.[1]
Physical and Physicochemical Properties
The physical properties of (5E)-hept-5-en-3-yn-1-ol are dictated by the interplay between its polar hydroxyl group and its nonpolar seven-carbon backbone. The data presented below are predominantly predicted values derived from computational models, which serve as a reliable baseline for experimental design.
| Property | Predicted Value | Unit | Source |
| Boiling Point | 212.3 ± 23.0 | °C | [1][4] |
| Density | 0.929 ± 0.06 | g/cm³ | [1][4] |
| pKa | 13.72 ± 0.10 | [1][4] | |
| Polar Surface Area (PSA) | 20.23 | Ų | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 0.94830 | [4] |
Analysis of Properties
-
Boiling Point: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, resulting in a significantly higher boiling point compared to hydrocarbons of similar molecular weight.[7][8]
-
Solubility: The polar -OH group imparts solubility in polar solvents like water and lower alcohols through hydrogen bonding.[7][8] However, the C7 hydrocarbon chain is hydrophobic, which limits its aqueous solubility. It is expected to be readily soluble in organic solvents such as diethyl ether, acetone, and benzene.[9]
-
Acidity (pKa): The pKa value is characteristic of a primary alcohol, indicating it is a very weak acid.[7][8] The electron-withdrawing effect of the adjacent sp-hybridized carbon of the alkyne may slightly increase its acidity compared to a saturated alcohol.
Chemical Profile and Reactivity
The chemical behavior of (5E)-hept-5-en-3-yn-1-ol is a composite of its three functional groups. The conjugated enyne system is the primary locus of reactivity, while the hydroxyl group offers a secondary site for modification.
Caption: Reactivity map of (5E)-hept-5-en-3-yn-1-ol.
Reactions Involving the Hydroxyl Group
The primary alcohol at C1 is a versatile handle for functional group interconversion.
-
Oxidation: It can be oxidized to the corresponding aldehyde, (E)-hept-5-en-3-ynal, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger agents such as potassium permanganate.[8]
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions will yield the corresponding esters.[8]
-
Acidity: As a weak acid, it reacts with active metals like sodium or potassium to form the corresponding alkoxide, which is a potent nucleophile.[7]
Reactions of the Conjugated Enyne System
The electron-rich π-system is susceptible to a variety of transformations.
-
Electrophilic Addition: The enyne system readily undergoes addition reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl).[9] Due to the conjugated nature, a mixture of 1,2- and 1,4-addition products can be formed, with the product ratio often depending on kinetic versus thermodynamic control of the reaction conditions.[10]
-
Reduction: The triple and double bonds can be selectively or fully reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce both functionalities to form heptan-1-ol. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst.
-
Cyclization Reactions: Conjugated enynes are precursors for various cyclization reactions.[11] While less common for acyclic enynes than for their cyclic counterparts, they can participate in metal-catalyzed cycloaromatization or radical-initiated cyclization cascades to form complex ring systems.[11][12]
Synthesis and Manufacturing
The construction of the (5E)-hept-5-en-3-yn-1-ol framework is most efficiently achieved through modern cross-coupling methodologies that allow for precise control of stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection occurs at the C4-C5 single bond, which separates the enyne into two key synthons: a propargyl alcohol derivative and a C4-alkene fragment.[1] This strategy points towards a palladium-catalyzed cross-coupling reaction as a primary synthetic route.
Recommended Synthetic Protocol: Sonogashira Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and a vinyl halide, is a highly effective method for constructing enyne systems with retention of the vinyl halide's stereochemistry.[1]
Reaction: 3-Butyn-1-ol + (E)-1-Bromopropene → (5E)-hept-5-en-3-yn-1-ol
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2 mol%) and copper(I) iodide (CuI, ~4 mol%).
-
Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent and base. To this mixture, add 3-butyn-1-ol (1.2 equivalents).
-
Substrate Addition: Slowly add (E)-1-bromopropene (1.0 equivalent) to the stirring solution at room temperature (20 °C).[13]
-
Reaction Execution: Allow the reaction to stir under an inert nitrogen atmosphere for 8-12 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure (5E)-hept-5-en-3-yn-1-ol.
Caption: Workflow for Sonogashira synthesis of the target molecule.
Safety, Handling, and Storage
Due to its reactive functional groups, appropriate safety measures are essential when handling (5E)-hept-5-en-3-yn-1-ol.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5][14] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[5] Avoid contact with skin and eyes and prevent inhalation of any vapors.[5] Use non-sparking tools and take precautions against electrostatic discharge, as the compound may be flammable.[5][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.[15][16] The compound should be stored apart from incompatible materials, particularly strong oxidizing agents.[5][15]
-
First Aid:
Conclusion
(5E)-hept-5-en-3-yn-1-ol is a molecule of significant synthetic potential. Its defined stereochemistry and conjugated enyne system, combined with a modifiable primary alcohol, make it an attractive intermediate for the synthesis of more complex natural products and pharmaceutical agents. A thorough understanding of its physical properties, chemical reactivity, and safe handling protocols, as detailed in this guide, is crucial for leveraging its full potential in research and development.
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